molecular formula C10H17O7P2-3 B1263398 (R)-lavandulyl diphosphate(3-)

(R)-lavandulyl diphosphate(3-)

Cat. No. B1263398
M. Wt: 311.18 g/mol
InChI Key: LHLLBECTIHFNGQ-JTQLQIEISA-K
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-lavandulyl diphosphate(3-) is trianion of (R)-lavandulyl diphosphate;  major species at pH 7.3.

Scientific Research Applications

Enzymatic Characterization in Plant Metabolism

(R)-lavandulyl diphosphate(3-) is explored for its role in plant cell cultures, particularly in relation to flavanone and monoterpene synthesis. Yamamoto et al. (2000) in their study on Sophora flavescens cell cultures identified the enzyme responsible for prenylating flavanones, leading to the formation of lavandulyl groups such as sophoraflavanone G (Yamamoto, Senda, & Inoue, 2000).

Structural Insights and Synthesis Mechanisms

The structural and functional aspects of lavandulyl diphosphate synthase (LPPS) have been elucidated by Liu et al. (2016). LPPS is critical for synthesizing lavandulyl diphosphate, a precursor to the fragrance lavandulol, providing insights into the unique 'head-to-middle' monoterpene synthase mechanism (Liu et al., 2016).

Biotechnological and Industrial Applications

The synthesis and enantiomeric separation of lavandulol, derived from (R)-lavandulyl diphosphate, have been studied by Zada and Harel (2004) for applications in the cosmetics industry and pheromone research, highlighting its industrial significance (Zada & Harel, 2004).

Biosynthetic Pathways in Plants

Demissie et al. (2013) explored the biosynthesis of irregular monoterpenes in Lavandula, identifying a novel cis-prenyl diphosphate synthase, which is a precursor for irregular monoterpenes including compounds derived from lavandulyl diphosphate (Demissie, Erland, Rheault, & Mahmoud, 2013).

properties

Product Name

(R)-lavandulyl diphosphate(3-)

Molecular Formula

C10H17O7P2-3

Molecular Weight

311.18 g/mol

IUPAC Name

[[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enoxy]-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H20O7P2/c1-8(2)5-6-10(9(3)4)7-16-19(14,15)17-18(11,12)13/h5,10H,3,6-7H2,1-2,4H3,(H,14,15)(H2,11,12,13)/p-3/t10-/m0/s1

InChI Key

LHLLBECTIHFNGQ-JTQLQIEISA-K

Isomeric SMILES

CC(=CC[C@@H](COP(=O)([O-])OP(=O)([O-])[O-])C(=C)C)C

Canonical SMILES

CC(=CCC(COP(=O)([O-])OP(=O)([O-])[O-])C(=C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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